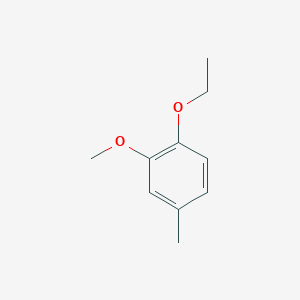

1-Ethoxy-2-methoxy-4-methylbenzene

Übersicht

Beschreibung

1-Ethoxy-2-methoxy-4-methylbenzene, also known as para-ethoxy-m-xylene, is an aromatic compound with the molecular formula C10H14O2 and a molecular weight of 166.22 g/mol. This compound is characterized by a benzene ring substituted with ethoxy, methoxy, and methyl groups. It is a colorless liquid with a sweet odor and is widely used in various fields of research and industry due to its unique properties.

Vorbereitungsmethoden

1-Ethoxy-2-methoxy-4-methylbenzene is synthesized through the Friedel-Crafts alkylation of xylene with ethyl alcohol and methanol in the presence of an acid catalyst, such as aluminum chloride or sulfuric acid. The reaction involves electrophilic substitution, where the electrophile is an ethoxymethyl cation generated from the reaction of ethanol and hydrogen chloride. The product is then purified through distillation and recrystallization to obtain a pure compound with a yield of 70-80%.

Analyse Chemischer Reaktionen

1-Ethoxy-2-methoxy-4-methylbenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: This compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Oxidation and Reduction: It can also undergo oxidation and reduction reactions.

Substitution Reactions: The methoxy and ethoxy groups can be substituted under specific conditions, leading to the formation of various derivatives.

Wissenschaftliche Forschungsanwendungen

1-Ethoxy-2-methoxy-4-methylbenzene is used in several scientific research applications:

Chemistry: It serves as a precursor in the synthesis of more complex organic compounds and is used in various organic reactions.

Biology: Its derivatives are studied for potential biological activities and applications in drug development.

Medicine: Research is ongoing to explore its potential therapeutic uses, although it is not currently used in human or veterinary medicine.

Industry: It is used as a solvent in the production of paints, coatings, and dyes due to its solubility in organic solvents.

Wirkmechanismus

The mechanism of action of 1-Ethoxy-2-methoxy-4-methylbenzene primarily involves electrophilic aromatic substitution reactions. The compound’s benzene ring, substituted with electron-donating groups (ethoxy and methoxy), makes it more reactive towards electrophiles . The electrophile forms a sigma-bond with the benzene ring, generating a positively charged benzenonium intermediate, which then loses a proton to yield the substituted benzene ring .

Vergleich Mit ähnlichen Verbindungen

1-Ethoxy-2-methoxy-4-methylbenzene can be compared with other similar compounds, such as:

1-Ethoxy-4-methylbenzene: This compound lacks the methoxy group, making it less reactive in electrophilic aromatic substitution reactions.

1-Methoxy-2-methylbenzene: This compound lacks the ethoxy group, which affects its solubility and reactivity compared to this compound.

1-Ethynyl-4-methoxy-2-methylbenzene: This compound contains an ethynyl group, which significantly alters its chemical properties and reactivity.

This compound stands out due to the presence of both ethoxy and methoxy groups, which enhance its reactivity and solubility in organic solvents.

Biologische Aktivität

1-Ethoxy-2-methoxy-4-methylbenzene, also known as ethyl 2-methoxy-4-methylphenyl ether, is an aromatic compound with diverse applications in organic synthesis and potential biological activities. This article explores its biological activity, including its antiproliferative effects, insecticidal properties, and antioxidant capabilities, supported by recent research findings and case studies.

This compound has the molecular formula C11H16O3 and a molecular weight of 196.25 g/mol. The compound is characterized by the presence of two methoxy groups and an ethoxy group attached to a methyl-substituted benzene ring.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative effects of various methoxy-substituted benzene derivatives, including this compound. In vitro assays demonstrated significant activity against cancer cell lines, particularly breast cancer cells (MCF-7). The compound exhibited an IC50 value indicating effective inhibition of cell proliferation:

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| This compound | MCF-7 | 33 |

| Reference Compound (CA-4) | MCF-7 | 3.9 |

These results suggest that the compound may interact with tubulin, disrupting microtubule dynamics and inducing apoptosis in cancer cells .

Insecticidal Properties

The insecticidal activity of this compound was evaluated against Diabrotica speciosa, a common pest. The study utilized a randomized block design to assess the attractant properties of various compounds, including this benzene derivative. The results indicated that it could serve as an effective attractant, potentially aiding in pest management strategies:

| Compound Tested | Attractiveness (Relative) |

|---|---|

| This compound | High |

| Hydroquinone | Moderate |

| Control (Acetone) | Low |

This suggests potential applications in agricultural pest control .

Antioxidant Activity

The antioxidant capacity of this compound was assessed through various assays measuring its ability to scavenge free radicals. The compound demonstrated significant antioxidant activity, which is crucial for mitigating oxidative stress-related diseases:

| Assay Type | IC50 (mg/mL) |

|---|---|

| DPPH Scavenging | 0.26 |

| ABTS Scavenging | 0.47 |

These findings indicate that this compound may contribute to health benefits through its antioxidant properties .

Case Study: Antiproliferative Mechanism

A study conducted on the mechanism of action revealed that this compound induces cell cycle arrest in the G2/M phase in MCF-7 cells. Flow cytometry analysis confirmed that treatment with this compound led to increased apoptosis rates, suggesting its potential as a therapeutic agent in cancer treatment .

Case Study: Insect Behavior Modification

In another investigation focusing on insect behavior, traps baited with this compound captured significantly more Diabrotica speciosa compared to controls. This study provides evidence for its use in developing eco-friendly pest control methods .

Eigenschaften

IUPAC Name |

1-ethoxy-2-methoxy-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-4-12-9-6-5-8(2)7-10(9)11-3/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOFRRWWZQIIACS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30343018 | |

| Record name | 1-Ethoxy-2-methoxy-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33963-27-8 | |

| Record name | 1-Ethoxy-2-methoxy-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.